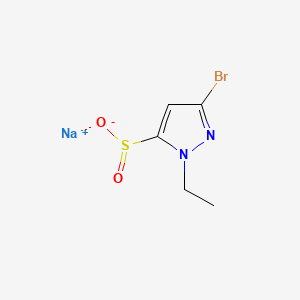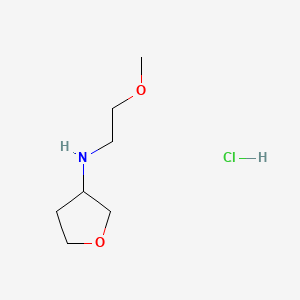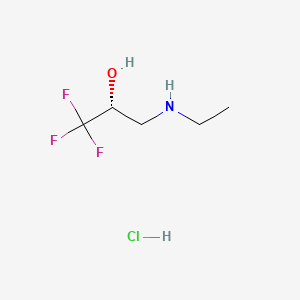![molecular formula C10H15IS B13452970 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-Iodobicyclo[111]pentan-1-yl}thiane is a chemical compound that features a unique bicyclo[111]pentane structure with an iodine atom and a thiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods allow for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
化学反应分析
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
科学研究应用
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for medicinal chemistry research.
Industry: The compound’s unique structure makes it useful in materials science for the development of new materials with specific properties.
作用机制
The mechanism of action of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane depends on its specific application. In drug discovery, it may act as a bioisostere, mimicking the properties of other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane is unique due to the presence of both the iodine atom and the thiane ring, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
属性
分子式 |
C10H15IS |
|---|---|
分子量 |
294.20 g/mol |
IUPAC 名称 |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)thiane |
InChI |
InChI=1S/C10H15IS/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
InChI 键 |
XNBURVDTVDRDST-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1C23CC(C2)(C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)


![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)
